3-[4-METHYL-5-(4-METHYLPIPERIDINE-1-CARBONYL)-1,3-THIAZOL-2-YL]PYRIDINE
Overview
Description
3-[4-METHYL-5-(4-METHYLPIPERIDINE-1-CARBONYL)-1,3-THIAZOL-2-YL]PYRIDINE is a complex organic compound featuring a pyridine ring substituted with a thiazole ring, a piperidine moiety, and a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-METHYL-5-(4-METHYLPIPERIDINE-1-CARBONYL)-1,3-THIAZOL-2-YL]PYRIDINE can be achieved through a multi-step process involving the formation of the thiazole ring, the piperidine moiety, and the pyridine ring. One common method involves the Kröhnke pyridine synthesis, which is a reaction between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds . This method is known for its high yields and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography and quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-[4-METHYL-5-(4-METHYLPIPERIDINE-1-CARBONYL)-1,3-THIAZOL-2-YL]PYRIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The pyridine and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
3-[4-METHYL-5-(4-METHYLPIPERIDINE-1-CARBONYL)-1,3-THIAZOL-2-YL]PYRIDINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[4-METHYL-5-(4-METHYLPIPERIDINE-1-CARBONYL)-1,3-THIAZOL-2-YL]PYRIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing nitrogen.
4-Methylpiperidine: A derivative of piperidine with a methyl group substitution.
Pyridine: A basic heterocyclic compound with a nitrogen atom in the ring.
Uniqueness
3-[4-METHYL-5-(4-METHYLPIPERIDINE-1-CARBONYL)-1,3-THIAZOL-2-YL]PYRIDINE is unique due to its combination of a pyridine ring, a thiazole ring, and a piperidine moiety. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
(4-methylpiperidin-1-yl)-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-11-5-8-19(9-6-11)16(20)14-12(2)18-15(21-14)13-4-3-7-17-10-13/h3-4,7,10-11H,5-6,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSHIVQUJWTRJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(N=C(S2)C3=CN=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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